N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve refluxing in solvents such as 1,4-dioxane or dimethyl formamide .
Industrial Production Methods
Industrial production methods for this compound may involve the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . These methods are designed to achieve high yields under relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the benzoxazole and benzothiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine hydrate and catalysts such as BF3·Et2O . The reactions are typically carried out in solvents like ethanol or dimethyl formamide under reflux conditions .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole and benzothiophene derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit enzymes such as inhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound has similar biological activities, including anticancer properties.
N’- (1,3-benzothiazol-2-yl)-arylamide: Known for its antibacterial properties, this compound shares structural similarities with N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide.
Uniqueness
This compound is unique due to its specific combination of benzoxazole and benzothiophene moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H14ClN3O4S |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H14ClN3O4S/c1-12-13(23-26-16-8-2-3-11-18(16)31-23)6-4-9-15(12)25-22(28)21-19(24)14-7-5-10-17(27(29)30)20(14)32-21/h2-11H,1H3,(H,25,28) |
InChI Key |
AZYNXEGNEYGVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C3=C(S2)C(=CC=C3)[N+](=O)[O-])Cl)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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